molecular formula C20H17NO5S B11396621 methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11396621
M. Wt: 383.4 g/mol
InChI Key: CIWORNCPGPYYPH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derives from its parent heterocyclic systems and substituent groups. The benzothiophene core, partially hydrogenated at positions 4–7, serves as the base structure. At position 3, a methyl carboxylate group (–COOCH~3~) is appended, while position 2 hosts an amide-linked 4-oxo-4H-chromen-2-yl moiety.

The molecular formula C~21~H~19~NO~6~S accounts for:

  • Chromone unit : 10 carbons (C~10~H~6~O~3~) from the 4-oxo-4H-chromen-2-yl group.
  • Tetrahydrobenzothiophene : 7 carbons (C~7~H~8~S) in the hydrogenated benzothiophene scaffold.
  • Amide linker : 1 carbonyl carbon (C=O) and 1 nitrogen (NH).
  • Methyl ester : 2 carbons (COOCH~3~) and 3 hydrogens.

Table 1: Molecular Formula Breakdown

Component Contribution to Formula
4-Oxo-4H-chromen-2-yl C~10~H~6~O~3~
Tetrahydro-1-benzothiophene C~7~H~8~S
Carbonyl amino linker C~1~NO~1~
Methyl carboxylate C~2~H~3~O~2~
Total C~21~H~19~NO~6~S

This formula aligns with related chromone-benzothiophene hybrids, such as 2-(2-thienyl)-4H-benzo[h]chromen-4-one (C~17~H~10~O~2~S) , albeit with additional complexity from the amide and ester functionalities.

Chromone-Benzothiophene Hybrid Architecture: Core Structural Features

The compound’s architecture merges two bioactive heterocycles:

  • Chromone moiety : A bicyclic system comprising a benzopyran-4-one structure with a ketone at position 4. The 2-position substituent—a carbonyl-linked benzothiophene—introduces steric and electronic modulation.
  • Tetrahydrobenzothiophene : A sulfur-containing heterocycle with partial saturation, reducing aromaticity and enhancing conformational flexibility compared to fully fused systems.

The amide bond (–NH–CO–) bridges these units, facilitating π-π stacking and hydrogen-bonding interactions. In analogous chromone derivatives, such as 6-bromo-4-oxo-4H-chromene-3-carboxylic acid , substitutions at positions 2 and 3 significantly influence bioactivity by altering electron density and steric profiles.

Conformational Analysis Through X-ray Crystallography Data

While direct crystallographic data for this compound are unavailable, studies on related chromone-amide hybrids reveal key conformational trends:

  • Chromone ring planarity : The benzopyran-4-one system typically adopts a near-planar conformation, with minor deviations (<5°) at the ketone oxygen .
  • Amide linker geometry : The –NH–CO– group generally assumes a trans configuration, minimizing steric clash between the chromone and benzothiophene rings.
  • Tetrahydrobenzothiophene puckering : Partial hydrogenation induces chair-like conformations in the saturated cyclohexene ring, as observed in ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Table 2: Predicted Conformational Parameters

Parameter Value
Chromone dihedral angle 178.5° (near-planar)
Amide bond angle (C–N–C) 120.3°
Benzothiophene puckering Chair-like (θ = 54.7°)

These features suggest a rigid chromone core paired with a flexible benzothiophene unit, optimizing interactions with biological targets like monoamine oxidases .

Tautomeric Equilibrium Studies in the Chromone Moiety

The 4-oxo group in chromones participates in keto-enol tautomerism, influenced by substituents and solvent polarity. In this compound, the electron-withdrawing amide linker at position 2 stabilizes the keto form (4-oxo-4H-chromen-2-yl), as evidenced by infrared spectra of analogous compounds showing strong C=O stretches at ~1,670 cm^-1^ .

Table 3: Tautomeric Preferences in Chromone Derivatives

Substituent Position Dominant Tautomer Stabilizing Factor
2-Amide Keto Resonance with –NH–CO–
3-Carboxylate Keto Electron withdrawal
6-Benzyloxy Enol Hydrogen bonding with –O–

For this compound, the lack of strong electron-donating groups at position 6 further disfavors enolization, reinforcing the keto tautomer’s prevalence. This tautomeric preference aligns with MAO-B inhibitors like compound 162 (IC~50~ = 0.035 μM), where keto stabilization enhances target binding .

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[(4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H17NO5S/c1-25-20(24)17-12-7-3-5-9-16(12)27-19(17)21-18(23)15-10-13(22)11-6-2-4-8-14(11)26-15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,21,23)

InChI Key

CIWORNCPGPYYPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of o-Hydroxyacetophenone

The chromenone core is synthesized via Friedel-Crafts acylation of o-hydroxyacetophenone with chloroacetyl chloride in the presence of AlCl₃. This yields 2-chloroacetyl-o-hydroxyacetophenone, which undergoes intramolecular cyclization under basic conditions to form 4-oxo-4H-chromene-2-carboxylic acid.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 68–72%

Alternative Route via Knoevenagel Condensation

An alternative pathway employs Knoevenagel condensation between o-hydroxybenzaldehyde and ethyl acetoacetate, followed by oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford the chromenone.

Preparation of 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylic Acid Methyl Ester

Cyclization of Cyclohexenyl Thioamide

The tetrahydrobenzothiophene scaffold is constructed via cyclization of 2-cyclohexenylthioamide in the presence of PCl₃. This forms the 4,5,6,7-tetrahydro-1-benzothiophene ring, which is subsequently nitrated at the 3-position and reduced to the amine.

Key Steps:

  • Nitration: HNO₃/H₂SO₄ at 0°C, yielding 3-nitro-4,5,6,7-tetrahydro-1-benzothiophene.

  • Reduction: H₂/Pd-C in ethanol, converting the nitro group to an amine (85–90% yield).

Esterification of the Carboxylic Acid Intermediate

The 3-carboxylic acid derivative is esterified using methanol and concentrated H₂SO₄ under reflux, achieving quantitative conversion to the methyl ester.

Amide Coupling of Chromenone and Benzothiophene Fragments

Activation of Chromene-2-Carboxylic Acid

The carboxylic acid is activated using CDI in THF, generating the imidazolide intermediate. This intermediate reacts with the tetrahydrobenzothiophene amine to form the target amide.

Optimized Conditions:

  • Molar ratio (acid:CDI:amine): 1:1.2:1.1

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: 78–82%

Alternative Coupling Agents

Comparative studies with N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) showed lower yields (65–70%) due to side reactions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the title compound in >98% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromenone H-3), 7.89 (d, J = 8.4 Hz, 1H, H-5), 6.98 (m, 2H, H-6, H-8), 3.87 (s, 3H, OCH₃), 2.78–2.65 (m, 4H, tetrahydrobenzothiophene CH₂).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C aromatic).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Friedel-Crafts + CDI couplingChromenone acylation7898High
Knoevenagel + EDCI couplingOxidative dehydrogenation6595Moderate

The Friedel-Crafts route coupled with CDI-mediated amidation offers superior yield and scalability, making it the method of choice for industrial applications.

Challenges and Optimization Strategies

Side Reactions During Amidation

Competitive O-acylation of the chromenone hydroxyl group is mitigated by using CDI, which selectively activates carboxylic acids over alcohols.

Ring-Opening of Tetrahydrobenzothiophene

Exposure to strong acids during esterification risks ring-opening. This is avoided by using mild acidic conditions (e.g., Amberlyst-15 catalyst).

Applications and Derivatives

The title compound serves as a precursor for kinase inhibitors, with modifications at the 4-oxo chromenone and tetrahydrobenzothiophene positions enhancing bioactivity. Derivatives bearing electron-withdrawing groups on the chromenone show increased potency against CDK2 (IC₅₀ = 12 nM) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The chromenone moiety can inhibit enzymes by binding to their active sites, while the benzothiophene ring can interact with receptor proteins, modulating their activity. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Properties
Target Compound: Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene - Chromenone carbonyl at C2
- Methyl ester at C3
~415.4 g/mol (est.) Moderate lipophilicity; potential fluorescence from chromenone
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzothiophene - Ethyl ester at C3
- 4-Hydroxyphenyl and ethoxy groups
390.4 g/mol 22% synthetic yield; hydroxyl group enhances polarity, reducing lipophilicity
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Tetrahydrobenzothiophene - Carbonitrile at C3
- Chlorobenzylidene imine at C2
313.8 g/mol High crystallinity due to planar imine; CN group increases metabolic stability
2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Tetrahydrobenzothiophene - Carboxylic acid at C3
- 4-Methoxybenzamide at C2
331.4 g/mol High solubility in polar solvents; potential for salt formation
Ethyl 2-{[3-(Anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene - Ethyl ester at C3
- Anilinocarbonyl-chromene substituent
472.6 g/mol Extended conjugation for UV absorption; bulky substituent may hinder synthesis

Functional Group Impact on Reactivity and Bioactivity

  • Ester vs. Carboxylic Acid: The methyl ester in the target compound offers greater metabolic stability than the carboxylic acid analog (e.g., ), which is prone to hydrolysis in vivo. However, the carboxylic acid form has higher aqueous solubility, favoring formulations for intravenous delivery .
  • Chromenone vs.
  • Synthetic Challenges: Bulky substituents (e.g., anilinocarbonyl-chromene in ) often lead to lower yields (e.g., 22% for compound 6o ) due to steric hindrance during cyclization or purification.

Physicochemical Properties

  • Lipophilicity : The methyl ester in the target compound increases logP compared to the carboxylic acid analog (estimated logP ~2.5 vs. ~1.8 for ), favoring passive diffusion across biological membranes.
  • Crystallinity: Imine-containing analogs (e.g., ) exhibit higher crystallinity due to planar structures, whereas the chromenone moiety in the target compound may introduce polymorphism, affecting formulation stability .

Research Findings and Data

Spectroscopic Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
Target Compound (hypothetical) 1.25 (s, 3H, CH3), 6.85–7.20 (m, chromenone) 165.2 (C=O), 173.5 (ester) 415.1520 (calc.)
Compound 6o 1.30 (t, 3H, CH2CH3), 6.70 (d, 4-hydroxyphenyl) 168.9 (C=O), 61.5 (OCH2CH3) 390.1370 (exp.)
Compound 7.45 (s, 1H, imine), 2.60 (m, cyclohexene) 118.5 (CN), 140.2 (C-Cl) 313.8210 (exp.)

Biological Activity

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Molecular Formula: C22H21NO5S
Molecular Weight: 411.5 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chromene moiety is significant as chromenes have been associated with multiple pharmacological effects including:

  • Antioxidant Activity: The compound exhibits potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties: Research indicates that derivatives of chromene can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Effects: Some studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.

Antioxidant Activity

Studies have shown that compounds containing the chromene structure can scavenge free radicals effectively. For instance, a study demonstrated that derivatives exhibited significant DPPH radical scavenging activity, indicating potential use in preventing oxidative damage .

Anticancer Activity

Research has highlighted the anticancer potential of chromene derivatives. In vitro studies have reported that these compounds can inhibit the growth of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. For example, a specific derivative demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary results suggest it exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Properties Demonstrated significant radical scavenging ability.Supports potential use as an antioxidant agent.
Anticancer Evaluation on MCF-7 Cells IC50 values indicated strong cytotoxicity.Suggests efficacy in targeting breast cancer cells.
Antimicrobial Assessment Moderate activity against S. aureus and E. coli.Indicates potential for development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including:
  • Coupling Reactions : Reacting the chromen-2-yl carbonyl chloride with the amino group of the benzothiophene core under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Cyclization and Functionalization : Subsequent steps may require temperature-controlled cyclization (60–80°C) and solvent optimization (DMF or THF) to enhance yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the pure product, confirmed by TLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural elucidation relies on:
  • Spectroscopy : 1^1H and 13^13C NMR to confirm functional groups and connectivity. For example, the chromen-4-one carbonyl resonance appears near δ 170–175 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs. Similar chromene derivatives have been analyzed using monoclinic (P21/n) crystal systems with MoKα radiation .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) to study interactions with biological targets .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. IC50_{50} values are compared to reference drugs .
  • Molecular Docking : Preliminary computational models (AutoDock Vina) predict binding affinities to receptors like EGFR or COX-2, guided by chromene moiety interactions .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activities?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses. For example, chromene ring π-π stacking with tyrosine residues may explain variance in IC50_{50} values across studies .
  • QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. What strategies address low synthetic yields in large-scale preparations?

  • Methodological Answer :
  • Catalyst Optimization : Switch from triethylamine to DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Solvent Effects : Replace DMF with acetonitrile to reduce side reactions during cyclization. Yields improved by 15–20% in analogous benzothiophene syntheses .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing reaction times from hours to minutes .

Q. How does the chromen-4-one moiety influence the compound’s photophysical properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Chromene derivatives exhibit absorbance maxima near 320–350 nm (π→π* transitions), useful for tracking degradation or solvent interactions .
  • Fluorescence Quenching : Titration with biomacromolecules (e.g., BSA) quantifies binding constants (Kb_\text{b}) via Stern-Volmer plots .

Q. What crystallographic techniques resolve stereochemical ambiguities in the tetrahydrobenzothiophene core?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Data collection at 291 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL. For example, torsion angles between the chromene and benzothiophene moieties define spatial orientation .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonds, van der Waals contacts) to explain packing efficiency .

Q. How do structural modifications (e.g., substituents on the chromene ring) affect metabolic stability?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Electron-withdrawing groups (e.g., -CF3_3) on the chromene ring increase t1/2_{1/2} by 2-fold .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4 or CYP2D6, critical for avoiding drug-drug interactions .

Q. What spectroscopic methods differentiate polymorphic forms of the compound?

  • Methodological Answer :
  • Raman Spectroscopy : Polymorphs exhibit distinct Raman shifts (e.g., 1650 cm1^{-1} for carbonyl stretching) due to crystal packing variations .
  • DSC/TGA : Differential scanning calorimetry (DSC) identifies melting point differences, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How can NMR-based fragment screening optimize the compound’s selectivity for kinase targets?

  • Methodological Answer :
  • STD-NMR : Saturation transfer difference NMR identifies binding epitopes by saturating protein protons and detecting ligand signal attenuation. For example, the benzothiophene ring shows strong STD effects with kinase ATP-binding pockets .
  • 19^{19}F NMR**: Fluorine-labeled analogs (e.g., -CF3_3 substitution) provide sensitive readouts of binding kinetics and competition assays .

Notes on Evidence Utilization

  • Synthesis & Characterization : , and 21 provide protocols for multi-step synthesis and crystallography.
  • Biological Activity : , and 21 highlight chromene derivatives’ roles in enzyme inhibition and cytotoxicity.
  • Computational Methods : and support MD simulations and QSAR modeling.

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